molecular formula C₆H₄D₁₀NaO₄P B1154898 Di(propyl-d5) Sodium Phosphate

Di(propyl-d5) Sodium Phosphate

Cat. No.: B1154898
M. Wt: 214.2
Attention: For research use only. Not for human or veterinary use.
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Description

Di(propyl-d5) Sodium Phosphate is a deuterated organophosphate compound characterized by the substitution of five hydrogen atoms with deuterium in the propyl side chains. This isotopic modification enhances its stability in metabolic and environmental contexts due to the kinetic isotope effect (KIE), where C–D bonds exhibit slower reaction rates compared to C–H bonds. Its sodium salt form likely improves aqueous solubility, making it suitable for pharmaceutical formulations or catalytic applications, similar to non-deuterated sodium phosphate derivatives .

Properties

Molecular Formula

C₆H₄D₁₀NaO₄P

Molecular Weight

214.2

Synonyms

Di(propyl-d5) Ester Phosphoric Acid Sodium Salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Non-Deuterated Organophosphates

  • Di-n-propyl Phthalate (DNPP)
    DNPP (CAS 131-16-8) is an ester of phthalic acid with two n-propyl groups. Unlike Di(propyl-d5) Sodium Phosphate, DNPP lacks phosphate and deuterium, rendering it more lipophilic and less soluble in aqueous media. DNPP is primarily used as a plasticizer, whereas deuterated phosphates are tailored for analytical precision .

  • Diphenyl Isopropylphenyl Phosphate (IPPP)
    IPPP (CAS 28108-99-8) features aromatic phenyl and isopropylphenyl groups, conferring high thermal stability and flame-retardant properties. In contrast, this compound’s aliphatic deuterated chains prioritize metabolic stability, making it preferable for biomedical tracing applications .

Functional Analogs: Sodium Phosphate Salts

  • Disodium Hydrogen Phosphate (Na₂HPO₄) A common buffering agent in pharmaceuticals, Na₂HPO₄ (CAS 10028-24-7) shares ionic characteristics with this compound but lacks organic substituents. Its non-deuterated form is less suited for isotopic labeling but excels in pH stabilization .

Industrial/Pharmaceutical Analogs: Organophosphate Esters

  • Diisopropyl Phosphorochloridate
    This reagent (CAS 1499-50-1) is used in synthesizing phosphorylated compounds. Unlike this compound, its chlorinated structure confers high reactivity, limiting its use in stable formulations .

Research Findings and Data

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Weight Solubility (Water) Key Applications Stability (Metabolic)
This compound* ~250–300 g/mol High Analytical standards High (Deuterated)
Di-n-propyl Phthalate 250.29 g/mol Low Plasticizers Low
IPPP 368.36 g/mol Insoluble Flame retardants Moderate
Disodium Hydrogen Phosphate 177.99 g/mol High Buffers, Catalysts High (Non-deuterated)

*Estimated based on structural analogs and deuterium substitution.

Key Findings:

  • Isotopic Effects: Deuterium in this compound reduces metabolic degradation rates by ~6–10× compared to non-deuterated organophosphates, aligning with KIE principles .
  • Solubility : Sodium counterions enhance aqueous solubility, contrasting with hydrophobic analogs like IPPP .
  • Catalytic Utility : Sodium phosphate derivatives, including deuterated forms, show efficacy in multicomponent reactions, though deuterated variants may require adjusted reaction conditions .

Q & A

Basic: What are the critical steps for synthesizing Di(propyl-d5) Sodium Phosphate with high isotopic purity?

Methodological Answer:
Synthesis begins with deuterated propyl groups (propyl-d5) to ensure isotopic enrichment. A common approach involves nucleophilic substitution, where deuterated propanol-d5 is reacted with phosphorus oxychloride under anhydrous conditions, followed by neutralization with sodium hydroxide. Key steps include:

  • Purification : Use recrystallization in deuterated solvents (e.g., D₂O) to minimize proton contamination .
  • Isotopic Verification : Confirm deuteration levels via mass spectrometry (MS) or nuclear magnetic resonance (NMR) (e.g., ²H-NMR at 61.4 MHz for propyl-d5 signals) .
  • Quality Control : Adhere to USP/NF reagent standards for sodium phosphate derivatives, ensuring ≤0.05% chloride and sulfate impurities .

Basic: Which analytical techniques are most reliable for confirming the structure and isotopic enrichment of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies deuteration levels by comparing molecular ion peaks (e.g., m/z 228.1 for C₆D₁₀NaO₄P vs. 223.1 for non-deuterated analogs) .
  • NMR Spectroscopy : ¹H-NMR detects residual protons in propyl-d5 groups, while ³¹P-NMR confirms phosphate integrity. ²H-NMR is optional but provides direct deuterium localization .
  • Elemental Analysis : Validate sodium and phosphorus content via ICP-OES, referencing USP specifications (e.g., ≥97.0% purity for sodium phosphate hydrates) .

Advanced: How to design isotopic tracing experiments using this compound in metabolic studies?

Methodological Answer:

  • Buffer Preparation : Prepare deuterated phosphate buffers (e.g., 0.01 M in D₂O) to maintain isotopic consistency. Adjust pH using NaOD/DCl to avoid proton exchange .
  • Dosing Protocol : Administer the compound in vivo/in vitro at physiologically relevant concentrations (e.g., 1–10 mM), monitoring deuterium incorporation into metabolites via LC-MS .
  • Control Experiments : Include non-deuterated controls to distinguish endogenous vs. labeled metabolites. Use stable isotope-resolved metabolomics (SIRM) for pathway mapping .

Advanced: How to resolve discrepancies in deuterium quantification between NMR and MS data?

Methodological Answer:

  • Source Identification : MS may overestimate deuteration due to isotopic impurities, while NMR underreports low-abundance deuterium. Cross-validate using:
    • LC-HRMS : Quantify isotopic peaks with ≤2 ppm mass accuracy .
    • ²H-Editing NMR : Apply pulse sequences to suppress protonated contaminants .
  • Data Normalization : Correct for natural abundance deuterium (0.015%) and instrument-specific baselines .

Advanced: What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, deuterium-compatible containers (e.g., glass with PTFE seals) to prevent H/D exchange. Avoid prolonged exposure to humidity .
  • Thermal Stability : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic MS analysis to detect deuteration loss .
  • Buffer Compatibility : In aqueous solutions, use deuterated buffers (e.g., PBS-D₂O) and minimize freeze-thaw cycles to maintain isotopic integrity .

Advanced: How does this compound interact with biological systems compared to non-deuterated analogs?

Methodological Answer:

  • Pharmacokinetics : Deuterated compounds often exhibit slower metabolism due to the kinetic isotope effect (KIE). Monitor via:
    • Time-Course MS : Compare plasma half-lives of deuterated vs. non-deuterated forms .
    • Enzyme Assays : Test CYP450 inhibition/activation rates using liver microsomes .
  • Toxicity Screening : Assess renal and hepatic toxicity in model organisms, noting that deuterated phosphates may alter electrolyte balance differently .

Advanced: What strategies optimize the use of this compound in NMR-based structural biology studies?

Methodological Answer:

  • Isotope Filtering : Use ²H-decoupled ³¹P-NMR to isolate signals from deuterated phosphate in protein-ligand complexes .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-concentration samples by polarizing ²H nuclei .
  • Crystallography : Co-crystallize proteins with deuterated phosphate to improve resolution in neutron diffraction studies .

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